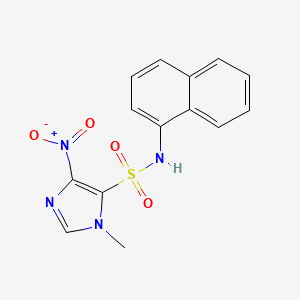
1-Methyl-N-(naphthalen-1-YL)-4-nitro-1H-imidazole-5-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-n-naphthalen-1-yl-5-nitro-imidazole-4-sulfonamide is a complex organic compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse biological activities and are widely used in various fields such as chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-n-naphthalen-1-yl-5-nitro-imidazole-4-sulfonamide typically involves multi-step reactions starting from readily available starting materials. The key steps include the formation of the imidazole ring, nitration, sulfonation, and methylation. Common reagents used in these reactions include sulfuric acid, nitric acid, and methylating agents .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions. The process may also involve purification steps such as recrystallization and chromatography to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-n-naphthalen-1-yl-5-nitro-imidazole-4-sulfonamide undergoes various chemical reactions including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may yield amines or alcohols .
Applications De Recherche Scientifique
3-Methyl-n-naphthalen-1-yl-5-nitro-imidazole-4-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and as a catalyst in chemical reactions .
Mécanisme D'action
The mechanism of action of 3-Methyl-n-naphthalen-1-yl-5-nitro-imidazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes, binding to receptors, or interfering with cellular processes. The exact mechanism depends on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole derivatives: Known for their diverse biological activities.
Triazole derivatives: Used in antifungal and antimicrobial applications.
Other imidazole derivatives: Studied for their potential therapeutic applications
Uniqueness
3-Methyl-n-naphthalen-1-yl-5-nitro-imidazole-4-sulfonamide is unique due to its specific structural features and the combination of functional groups that confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
80348-53-4 |
|---|---|
Formule moléculaire |
C14H12N4O4S |
Poids moléculaire |
332.34 g/mol |
Nom IUPAC |
3-methyl-N-naphthalen-1-yl-5-nitroimidazole-4-sulfonamide |
InChI |
InChI=1S/C14H12N4O4S/c1-17-9-15-13(18(19)20)14(17)23(21,22)16-12-8-4-6-10-5-2-3-7-11(10)12/h2-9,16H,1H3 |
Clé InChI |
QNAWHIWHVLJJAZ-UHFFFAOYSA-N |
SMILES canonique |
CN1C=NC(=C1S(=O)(=O)NC2=CC=CC3=CC=CC=C32)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(4-aminophenyl)-1-bromoisoquinolin-3-yl]acetamide](/img/structure/B13990425.png)
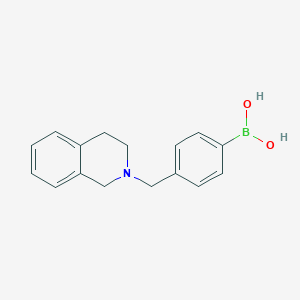
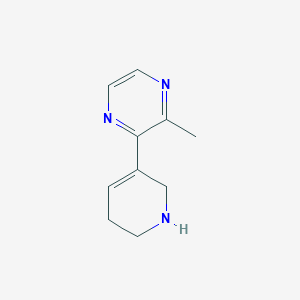
methanone](/img/structure/B13990430.png)
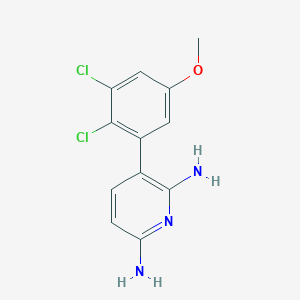
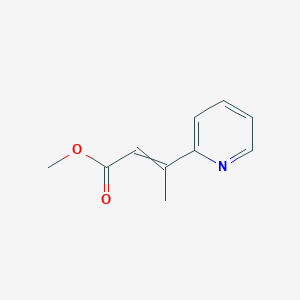
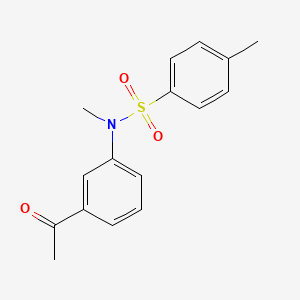
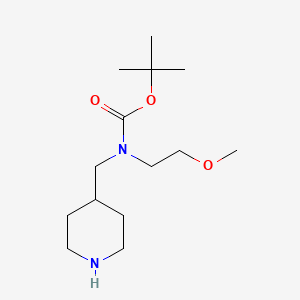

![2-[[2-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]-1,3-thiazole-5-carbonyl]amino]pentanedioic acid](/img/structure/B13990479.png)

![Ethyl 2-[4-(trifluoromethyl)pyrazol-1-yl]acetate](/img/structure/B13990497.png)


